Trametinib

Vue d'ensemble

Description

Trametinib diméthyl sulfoxyde : est une forme solvatée de this compound, un inhibiteur biodisponible par voie orale de la kinase 1 et 2 des protéines kinases activées par les mitogènes (MEK). Il est principalement utilisé comme médicament anticancéreux pour le traitement du mélanome et d'autres cancers présentant des mutations spécifiques de BRAF . Le this compound diméthyl sulfoxyde est connu pour son activité antinéoplasique potentielle, ce qui en fait un composé précieux en chimiothérapie .

Applications De Recherche Scientifique

Trametinib dimethyl sulfoxide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.

Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.

Medicine: Primarily used in cancer therapy, particularly for treating melanoma and other cancers with BRAF mutations.

Industry: Utilized in the development of new anticancer drugs and formulations.

Mécanisme D'action

Target of Action

Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is a highly selective, allosteric inhibitor of MEK1 and MEK2 . These enzymes selectively phosphorylate serine/threonine and tyrosine residues within the activation loop of their specific MAP kinase substrates .

Mode of Action

This compound functions as an allosteric, ATP non-competitive inhibitor with nanomolar activity against both MEK1 and MEK2 kinases . It

Analyse Biochimique

Biochemical Properties

Trametinib specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers . It blocks the catalytic activity of MEKs by binding to unphosphorylated MEK1 and MEK2 with high affinity . This interaction maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .

Cellular Effects

This compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, while inducing apoptosis . It can suppress both the expression of PKM2 in glioma cells and the transport of PKM2 into the cellular nucleus via suppression of ERK1/2 expression . In CAR-T cells, this compound can reduce terminal differentiation and restrain the expression of exhaustion and activation markers .

Molecular Mechanism

This compound is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2 . By binding to unphosphorylated MEK1 and MEK2 with high affinity, this compound blocks the catalytic activity of MEKs . It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in laboratory settings . For example, it has been found to reduce the terminal differentiation and expression of exhaustion and activation markers in CAR-T cells over a period of 9 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a study on KRAS-mutant lung adenocarcinoma tumors, it was found that a concentration of 15nM was the optimal concentration of this compound with mild inhibition on the proliferation of CAR-T cells and a potent effect on CAR-T cells’ phenotype .

Metabolic Pathways

This compound is involved in the RAS-RAF-MEK-ERK signal-transduction pathway that mediates cellular responses to extracellular stimuli . It is metabolized predominantly via deacetylation followed by oxidation and/or glucuronidation .

Transport and Distribution

This compound has limited brain distribution due to active efflux at the blood-brain barrier (BBB) by transport proteins P-gp and Bcrp . Following administration, this compound and its metabolites are excreted in the feces (≥81%) and to a minor extent in urine (≤19%) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du trametinib implique plusieurs étapes, à partir de matières premières facilement disponibles. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthyl sulfoxyde (DMSO) et de réactifs tels que l'hydroxyde de sodium et le tétrahydrofurane (THF) à des températures élevées .

Méthodes de production industrielle : La production industrielle de this compound diméthyl sulfoxyde suit des voies de synthèse similaires, mais à plus grande échelle. Le processus consiste à optimiser les conditions réactionnelles afin de garantir un rendement élevé et la pureté du produit final. L'identification et le contrôle des impuretés liées au procédé sont essentiels pour maintenir la qualité du médicament .

Analyse Des Réactions Chimiques

Types de réactions : Le trametinib diméthyl sulfoxyde subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des agents halogénants comme le brome ou l'iode peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la substitution peut introduire des atomes d'halogène dans les cycles aromatiques .

Applications de la recherche scientifique

Le this compound diméthyl sulfoxyde a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des inhibiteurs de kinase et de leurs interactions avec les protéines cibles.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel à moduler la croissance et la différenciation cellulaires.

Médecine : Principalement utilisé en chimiothérapie, en particulier pour le traitement du mélanome et d'autres cancers présentant des mutations de BRAF.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et de nouvelles formulations.

Mécanisme d'action

Le this compound diméthyl sulfoxyde exerce ses effets en se liant spécifiquement et en inhibant MEK1 et MEK2, qui sont des composants de la voie des protéines kinases activées par les mitogènes (MAPK). Cette inhibition entraîne la suppression de la signalisation cellulaire médiée par les facteurs de croissance et la prolifération cellulaire dans divers cancers . Le composé cible les mutations BRAF V600E et V600K, que l'on trouve couramment dans le mélanome et d'autres cancers .

Comparaison Avec Des Composés Similaires

Composés similaires :

Cobimétinib : Un autre inhibiteur de MEK utilisé en association avec le vémurafénib pour le traitement du mélanome.

Sélumetinib : Un inhibiteur de MEK utilisé pour le traitement de la neurofibromatose de type 1 et d'autres cancers.

Binimétinib : Un inhibiteur de MEK utilisé en association avec l'encorafénib pour le traitement du mélanome à mutation BRAF

Unicité du trametinib diméthyl sulfoxyde : Le this compound diméthyl sulfoxyde est unique en raison de son affinité de liaison spécifique pour MEK1 et MEK2, conduisant à une inhibition efficace de la voie MAPK. Sa forme solvatée avec le diméthyl sulfoxyde améliore sa biodisponibilité et sa stabilité, ce qui en fait un composé précieux en chimiothérapie .

Propriétés

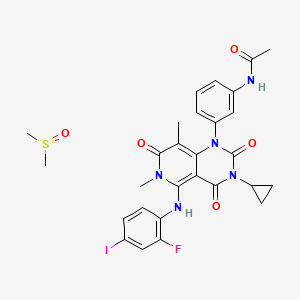

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUFJVRYDFIQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FIN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152223 | |

| Record name | Trametinib dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187431-43-1 | |

| Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametinib dimethyl sulfoxide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trametinib dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAMETINIB DIMETHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

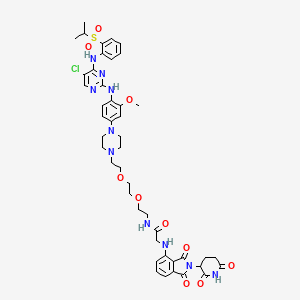

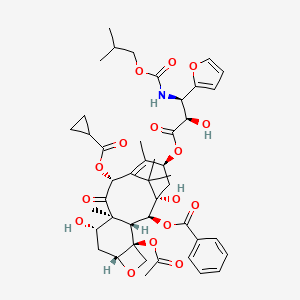

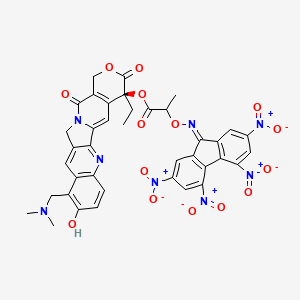

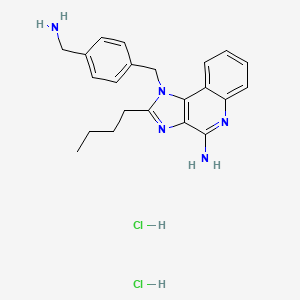

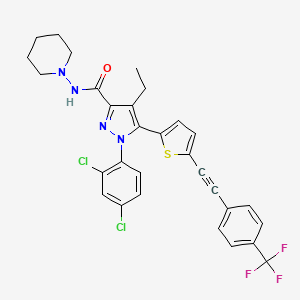

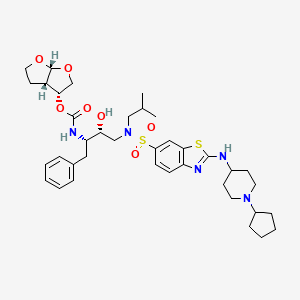

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)

![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)